molecular formula C8H10BrN3O B12076566 1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone

1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone

Cat. No.: B12076566
M. Wt: 244.09 g/mol
InChI Key: IUJQXCHQBWDXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone: belongs to the class of pyrazolo[3,4-b]pyridines , which are bicyclic heterocyclic compounds. These compounds exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . The structure of this compound is shown below:

Structure:C9H8BrN3O\text{Structure:} \quad \text{C}_9\text{H}_8\text{BrN}_3\text{O} Structure:C9​H8​BrN3​O

!Compound Structure

Preparation Methods

The synthetic routes for this compound involve various methods. Starting from either a preformed pyrazole or pyridine, researchers have developed diverse strategies to access these pyrazolo[3,4-b]pyridines. For example, the reaction of diphenylhydrazone and pyridine with iodine led to the synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine. Additionally, N-phenyl-3-methyl substituted derivatives have been prepared by treating 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Chemical Reactions Analysis

1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to the compound’s versatility.

Scientific Research Applications

This compound finds applications across multiple scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigations focus on its potential as a drug candidate.

    Industry: Its unique properties may lead to industrial applications.

Mechanism of Action

The precise mechanism by which 1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone exerts its effects remains an active area of study. Molecular targets and pathways involved need further elucidation.

Comparison with Similar Compounds

To highlight its uniqueness, let’s compare it with similar compounds. Some related structures include pyrazolo[3,4-b]quinolines and other pyrazolopyridines .

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

1-(3-bromo-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C8H10BrN3O/c1-5(13)12-3-2-7-6(4-12)8(9)11-10-7/h2-4H2,1H3,(H,10,11)

InChI Key

IUJQXCHQBWDXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.